Ajugarin-IV
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82225-47-6 |
|---|---|
Molecular Formula |
C23H34O6 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
methyl (1R,4aR,5S,6R,8S,8aR)-8-acetyloxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C23H34O6/c1-14-11-19(29-15(2)24)23(4)17(21(26)27-5)7-6-8-18(23)22(14,3)10-9-16-12-20(25)28-13-16/h12,14,17-19H,6-11,13H2,1-5H3/t14-,17+,18-,19+,22+,23+/m1/s1 |
InChI Key |
IPBJLEBCIOWRHJ-IKZNSBIOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@]2([C@@H](CCC[C@@H]2[C@@]1(C)CCC3=CC(=O)OC3)C(=O)OC)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2(C(CCCC2C1(C)CCC3=CC(=O)OC3)C(=O)OC)C)OC(=O)C |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Ajugarin Iv
Botanical Sources and Chemotaxonomic Context
Ajuga remota as a Primary Source of Ajugarin-IV
Ajuga remota is a primary and well-documented source of this compound. tandfonline.comresearchgate.net This plant species, belonging to the Lamiaceae family, has been the focus of numerous phytochemical investigations, leading to the isolation of not only this compound but also a variety of other related compounds. tandfonline.comresearchgate.netresearchgate.net The presence of this compound in A. remota has been confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC). researchgate.net Along with this compound, other related diterpenes such as Ajugarin-I, Ajugarin-II, Ajugarin-V, and clerodin (B1206636) have also been identified in this plant. researchgate.net
Occurrence of this compound and Related Neo-Clerodanes in Other Ajuga Species
The occurrence of this compound and similar neo-clerodane diterpenoids is not limited to A. remota. These compounds are found across the Ajuga genus, which comprises approximately 40 to 50 species. hebmu.edu.cn Different diterpenes, including Ajugarin-I, II, IV, V, and ajugapitin, have been isolated from the aerial parts of Ajuga integrifolia (a synonym of Ajuga bracteosa). dovepress.comnih.gov Other species such as Ajuga macrosperma, Ajuga decumbens, Ajuga ciliata, and Ajuga nipponensis are also known to produce a diverse array of neo-clerodane diterpenoids. hebmu.edu.cncsic.es For instance, a study on A. macrosperma var. breviflora led to the isolation of several new ajugarin-like neo-clerodanes alongside known compounds like ajugarin I. csic.es This distribution highlights the chemotaxonomic significance of these compounds within the Ajuga genus. hebmu.edu.cn
Broader Distribution within Lamiaceae Family
The Lamiaceae (mint) family is a prolific source of diterpenoids, with species from this family contributing to a significant percentage of all known diterpenoids. osti.gov Neo-clerodane diterpenoids, the class to which this compound belongs, are widespread within this family. nih.govbas.bg Genera such as Teucrium and Scutellaria are also known for producing these compounds. hebmu.edu.cnbas.bg The biosynthesis of the characteristic furan (B31954) ring in many of these clerodanes, including the ajugarins, is a key area of research, with studies identifying specific enzymes responsible for their formation across different Lamiaceae subfamilies. osti.govbiorxiv.org This suggests a shared evolutionary pathway for the production of these bioactive molecules within the mint family. biorxiv.org
Extraction and Fractionation Methodologies
Strategies for Extracting Neo-Clerodane Diterpenoids from Plant Aerial Parts
The extraction of neo-clerodane diterpenoids like this compound from the aerial parts of Ajuga species typically involves the use of organic solvents. hebmu.edu.cnosti.gov Methanol (B129727) is a commonly used solvent for initial extraction. qau.edu.pkthieme-connect.de The process often begins with the collection, drying, and powdering of the plant material. qau.edu.pknih.gov Maceration, sometimes assisted by ultrasonication, is a technique employed to steep the powdered plant material in the chosen solvent to facilitate the extraction of the desired compounds. qau.edu.pknih.gov
Following the initial extraction, a series of fractionation steps are necessary to isolate this compound. This often involves partitioning the crude extract between different immiscible solvents to separate compounds based on their polarity. For example, a methanol extract might be fractionated using ethyl acetate (B1210297). qau.edu.pk Column chromatography is a crucial subsequent step, where the extract is passed through a column packed with a stationary phase like silica (B1680970) gel. thieme-connect.de By eluting the column with a gradient of solvents with increasing polarity, the compounds are separated into different fractions. thieme-connect.de
Comparative Analysis of Extraction Techniques for Optimized Yields of this compound
The efficiency of extraction can be influenced by the technique and solvents used. While traditional maceration is common, modern techniques like homogenate extraction (HGE) are being explored to improve efficiency. researchgate.net For instance, a study on Croton crassifolius optimized an HGE procedure for extracting clerodane diterpenoids, significantly reducing extraction time. researchgate.net
The choice of solvent also plays a critical role. A study on Casearia coriacea compared the efficacy of different solvents and found that a dichloromethane (B109758) extract exhibited the highest activity for the compounds of interest. mdpi.com Further purification often involves techniques like High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC with a C18 column and a gradient elution system (e.g., water:methanol or acetonitrile-water) has proven effective for the separation and quantification of neo-clerodane diterpenoids, including ajugarins. researchgate.netingentaconnect.com
Advanced Isolation and Purification Techniques
The isolation of this compound from complex natural mixtures, primarily from plants of the Ajuga genus, necessitates a multi-step purification strategy. This process combines various chromatographic methods to separate the target compound from other structurally similar diterpenes and secondary metabolites.
Application of High-Performance Liquid Chromatography (HPLC) for this compound Isolation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification and semi-preparative fractionation of this compound. researchgate.net Researchers have successfully utilized reversed-phase HPLC to isolate this compound from crude extracts of Ajuga remota. researchgate.netnih.gov This method offers high resolution and speed, making it suitable for separating complex mixtures of diterpenes. mdpi.com
The process typically involves a C18 column with gradient elution, where the mobile phase composition is gradually changed to effectively separate compounds with different polarities. researchgate.netnih.gov For instance, a water:methanol gradient system has proven effective in resolving this compound from other known diterpenes like ajugarins I, II, V, and clerodin. researchgate.net
Table 1: Representative HPLC Conditions for this compound Isolation
| Parameter | Specification |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 |
| Mobile Phase | Gradient elution with Water and Methanol researchgate.net |
| Detection | UV Detection researchgate.net |
| Application | Analytical identification and semi-preparative fractionation researchgate.netnih.gov |
Utilization of Column Chromatography and Preparative Chromatography in Neo-Clerodane Purification
Column chromatography (CC) serves as a primary and indispensable step in the purification of neo-clerodane diterpenes, including this compound. nih.govznaturforsch.com This technique is typically used for the initial fractionation of crude plant extracts. researchgate.net Silica gel is the most commonly used stationary phase for this purpose. researchgate.netfrontiersin.org
The crude extract is loaded onto the silica gel column and eluted with a solvent system of increasing polarity, such as a hexane-acetone or chloroform-methanol gradient. znaturforsch.comgoogle.com This process separates the complex mixture into several less complex fractions based on the polarity of the constituent compounds.
Following initial fractionation by column chromatography, preparative chromatography is employed on the resulting fractions to isolate the compounds of interest in larger quantities. frontiersin.orgresearchgate.net This can involve repeated column chromatography or preparative HPLC to achieve the desired purity of the neo-clerodane diterpenes.
Role of Sephadex LH-20 and Chromatotron in Compound Separation
Further purification of the fractions obtained from silica gel column chromatography often involves specialized techniques like Sephadex LH-20 chromatography and the use of a Chromatotron.
Sephadex LH-20 is a size-exclusion chromatography matrix that separates molecules based on their size. znaturforsch.com It is widely used in the purification of natural products, including neo-clerodanes. frontiersin.orgkib.ac.cn Fractions are typically eluted with solvents like methanol or a chloroform-methanol mixture to remove pigments and other impurities, yielding more refined fractions containing the target compounds. researchgate.netkib.ac.cn
The Chromatotron is a centrifugal, preparative, thin-layer chromatography system. It allows for rapid separations on a layer of adsorbent, like silica gel, spun by a motor. researchgate.netuobaghdad.edu.iq This technique is particularly useful for purifying less abundant compounds from fractions that have already undergone preliminary separation, offering a faster alternative to traditional preparative TLC or column chromatography. uobaghdad.edu.iq
Spectroscopic and Spectrometric Approaches for Structural Elucidation
Once this compound is isolated in a pure form, its complex molecular architecture is determined using a combination of powerful spectroscopic and spectrometric methods. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques) in Determining this compound Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of complex organic molecules like this compound. capes.gov.brnih.govhebmu.edu.cn A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment. nih.govmdpi.com
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. sydney.edu.auweebly.com The DEPT (Distortionless Enhancement by Polarization Transfer) experiment, a 1D technique, is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. frontiersin.org
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to map out adjacent protons within the molecular skeleton. emerypharma.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): Correlates proton signals with the signals of the directly attached carbon atoms (¹H-¹³C one-bond correlations). numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule and establishing the complete carbon skeleton. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the relative stereochemistry of the molecule. kib.ac.cn
The structures of all isolated diterpenes from Ajuga remota, including this compound, were ultimately determined from comprehensive NMR data analysis. researchgate.netnih.gov
Table 2: Representative ¹³C NMR Data for a Neo-Clerodane Diterpene Skeleton
| Carbon Type | Chemical Shift Range (δC) |
|---|---|
| Methyl (CH₃) | 15-21 ppm |
| Methylene (CH₂) | 27-77 ppm (can be higher if oxygenated) |
| Methine (CH) | 42-119 ppm (can be higher if oxygenated or olefinic) |
| Quaternary (C) | 38-175 ppm (includes carbonyl, olefinic, and oxygenated carbons) |
Note: This table provides typical chemical shift ranges based on related neo-clerodane structures and is for illustrative purposes. frontiersin.org
Mass Spectrometry (FAB-MS, HR-MS) in Elucidating Molecular Formulas and Fragments
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov
Fast Atom Bombardment Mass Spectrometry (FAB-MS): This is a soft ionization technique that was used in the initial structural studies of this compound. capes.gov.brnih.gov It bombards the sample, which is dissolved in a non-volatile matrix like glycerol, with a beam of high-energy neutral atoms (e.g., Argon or Xenon). numberanalytics.comwikipedia.org This method minimizes fragmentation and typically produces a prominent pseudomolecular ion, such as [M+H]⁺ (the intact molecule with an added proton), which allows for the direct determination of the compound's molecular weight. wikipedia.org
High-Resolution Mass Spectrometry (HR-MS): Following the determination of the nominal molecular weight, HR-MS is used to measure the exact mass of the molecule with very high precision (typically to four or five decimal places). capes.gov.brnih.gov This precise mass measurement allows for the unambiguous calculation of the molecular formula, providing the exact number of atoms of each element present in this compound. mdpi.com
Together, these mass spectrometric techniques provided the molecular formula, which, when combined with the detailed connectivity information from NMR spectroscopy, led to the complete structural elucidation of this compound. rsc.orgcapes.gov.br
Ultraviolet (UV) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification
The structural elucidation of complex natural products like this compound relies on a suite of spectroscopic techniques. Among the most fundamental of these are Ultraviolet-Visible (UV/Vis) and Infrared (IR) spectroscopy. These methods provide essential preliminary data regarding the electronic and vibrational properties of the molecule, respectively, which allows for the identification of key structural features such as chromophores and functional groups. utdallas.edu The structures of this compound and related compounds have been established using these foundational spectroscopic methods, in conjunction with mass spectrometry and NMR techniques. nih.gov
Infrared spectroscopy probes the vibrational frequencies of a molecule's bonds. wikipedia.org When irradiated with infrared light, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. utdallas.edu This provides a "fingerprint" of the functional groups present in the molecule. gsconlinepress.com For a complex molecule like this compound, the IR spectrum reveals the presence of various functional groups integral to its structure. Studies on plant extracts containing ajugarins have used IR spectroscopy to identify key functional groups. plos.org The analysis of this compound would be expected to show characteristic absorption bands corresponding to its core structure.
Below is a table summarizing the expected IR absorption bands for the functional groups present in this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Hydroxyl (O-H) | 3500 - 3200 | Stretching, broad |
| Alkane (C-H) | 3000 - 2850 | Stretching |
| Ester Carbonyl (C=O) | ~1750 - 1735 | Stretching |
| Furan Ring (C=C) | ~1600, ~1500 | Stretching |
| Ether (C-O) | 1300 - 1000 | Stretching |
This table represents typical absorption ranges for the functional groups found in this compound and related neo-clerodane diterpenoids. utdallas.eduwikipedia.orgplos.org
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of Neo-Clerodane Diterpenoids
Determining the absolute configuration of chiral molecules is a critical and often challenging step in structural elucidation. nih.gov For complex stereoisomers like the neo-clerodane diterpenoids, Electronic Circular Dichroism (ECD) spectroscopy has become an indispensable tool. mdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. libretexts.org This technique is particularly powerful when combined with quantum chemical calculations. nih.govacgpubs.org
The general methodology involves comparing the experimentally measured ECD spectrum of a compound with the theoretical spectra calculated for possible stereoisomers using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.govacgpubs.org A match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration. tandfonline.com This approach has been successfully applied to numerous neo-clerodane diterpenoids isolated from various plant sources. jst.go.jpmdpi.com
In the context of this compound and its analogues, ECD is used to definitively establish the stereochemistry at multiple chiral centers. The ECD spectrum of a neo-clerodane diterpenoid is characterized by Cotton effects, which are positive or negative bands resulting from the electronic transitions of its chromophores within the chiral molecular environment. nih.gov The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms. faccts.de For example, in many neo-clerodanes, the interaction between chromophores, such as an α,β-unsaturated lactone and a furan ring, can produce a distinct bisignate (two-signed) Cotton effect, which is directly related to their relative stereochemistry. mdpi.com The absolute configuration of new neo-clerodane diterpenoids is routinely assigned by comparing their experimental ECD spectra to calculated spectra. tandfonline.comrsc.org This robust method provides the definitive stereochemical assignment necessary for a complete structural description of compounds like this compound. researchgate.net
The table below outlines the general application of ECD in assigning the absolute configuration of a neo-clerodane diterpenoid.
| Step | Description | Rationale |
| 1. Isolation | The pure compound (e.g., this compound) is isolated. | Purity is essential for accurate spectroscopic measurements. |
| 2. Experimental ECD | The ECD spectrum of the compound is measured on a CD spectrometer. | This provides the experimental chiroptical data (Cotton effects). nih.gov |
| 3. Conformational Analysis | Computational methods are used to find all possible low-energy conformers of the potential stereoisomers. | The overall ECD spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. nih.gov |
| 4. TD-DFT Calculation | The ECD spectrum for each potential stereoisomer is calculated using TD-DFT. | This generates theoretical spectra for comparison. nih.govfaccts.de |
| 5. Spectral Comparison | The experimental ECD spectrum is compared with the calculated spectra. | A close match in the shape, sign, and position of the Cotton effects between the experimental and one of the calculated spectra confirms the absolute configuration. tandfonline.comjst.go.jp |
Biosynthetic Pathways and Precursors of Ajugarin Iv
Proposed Biogenetic Routes to Clerodane Diterpenes
The biosynthesis of all clerodane diterpenes is believed to originate from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.govwur.nl The formation of the characteristic clerodane skeleton from the linear GGPP involves complex cyclizations and rearrangements. Plant cyclases initiate a proton-induced cycloisomerization of GGPP to generate a bicyclic intermediate, which then undergoes further transformations. nih.govrsc.org Two main routes, a concerted process and a stepwise process, have been proposed to explain the formation of the diverse clerodane structures observed in nature. nih.gov
The prevailing hypothesis posits that the biosynthesis of the clerodane scaffold proceeds through a labdane-type bicyclic diphosphate (B83284) intermediate. mdpi.comresearchgate.net This process begins when a class II diterpene synthase (diTPS), such as a copalyl pyrophosphate synthase (CPS), catalyzes the cyclization of GGPP. researchgate.netmdpi.com This initial cyclization forms a labdane-related carbocation. wur.nl This intermediate can then undergo a series of concerted or stepwise hydride and methyl group migrations to rearrange the labdane (B1241275) skeleton into the clerodane framework. nih.govwur.nl A concerted process involving a C-4α to C-5α methyl group migration directly yields a clerodane-type intermediate, which results exclusively in trans-clerodanes. nih.govrsc.org Evidence for this pathway includes the co-occurrence of labdane and clerodane diterpenes in the same plant species. nih.gov
A stepwise biosynthetic process offers a route to both cis- and trans-fused clerodane rings. In this alternative pathway, the rearrangement from the labdane-type precursor "pauses" at a halimane-type intermediate, which is a carbocation that retains the gem-dimethyl groups at the C-4 position. nih.govrsc.orgrsc.org This halimane intermediate is a critical branch point. mdpi.com Depending on the subsequent stereospecific migration of one of the methyl groups (C-18 or C-19) from C-4 to C-5, either a cis- or trans-decalin ring system is formed. wur.nl The migration of C-18 leads to the formation of cis-clerodanes, which are commonly found in families like Euphorbiaceae, while the migration of C-19 results in trans-clerodanes, characteristic of the Lamiaceae family where Ajuga species belong. nih.govmedcraveonline.com Ajugarin-IV possesses this trans-fused decalin system. wikipedia.orgdrugfuture.com
| Precursor/Intermediate | Description | Role in Pathway |
|---|---|---|
| Geranylgeranyl Pyrophosphate (GGPP) | A 20-carbon acyclic isoprenoid diphosphate. | Universal precursor for all diterpenoids. nih.govwur.nl |
| Labdane-Type Intermediate | A bicyclic diphosphate formed from the initial cyclization of GGPP. | The first key bicyclic precursor in the proposed pathway. mdpi.comresearchgate.net |
| Halimane-Type Intermediate | A rearranged bicyclic carbocation that retains the gem-dimethyl group at C-4. | A critical branch point that determines the stereochemistry of the ring fusion (cis or trans). nih.govrsc.org |
| neo-Clerodane Skeleton | The final bicyclic core structure with a specific absolute stereochemistry. | The foundational structure for this compound and related compounds. nih.govrsc.org |
Enzymatic Steps and Key Intermediates in this compound Biosynthesis
The specific enzymatic machinery responsible for converting the general clerodane skeleton into the highly functionalized structure of this compound involves a series of oxidation, acylation, and cyclization reactions. While the exact sequence and the enzymes involved are not fully defined, research on related compounds in the Lamiaceae family provides significant insights.
The biosynthetic pathways for many natural neo-clerodane diterpenoids remain largely uninvestigated. nih.gov this compound is a neo-clerodane, a term defining its absolute stereochemistry relative to the archetypal compound, clerodin (B1206636). nih.govrsc.org Research suggests that the glandular trichomes on the leaves of Ajuga species are primary sites for the synthesis and accumulation of these compounds. nih.govbiorxiv.org Studies on Ajuga forrestii have localized a panel of neo-clerodane diterpenoids to these structures, indicating that the glandular trichomes are an ideal system for elucidating the still-unclear biosynthetic pathways. nih.gov The transformations required to produce the varied side chains and oxidation patterns on the clerodane core, such as those seen in this compound, are thought to be catalyzed by tailoring enzymes like cytochrome P450 monooxygenases (P450s) and acyltransferases. nih.govbiorxiv.org
The biosynthesis of the clerodane backbone is initiated by Class II and Class I diterpene synthases (diTPSs). biorxiv.orgbiorxiv.org
Class II diTPS: In several Lamiaceae species, a Class II diTPS known as kolavenyl diphosphate synthase (KPS) or its isomer isokolavenyl diphosphate synthase (IKPS) has been identified. biorxiv.orgbiorxiv.org These enzymes convert GGPP into the corresponding kolavenyl diphosphate (KPP) or isokolavenyl diphosphate (IKPP), which are rearranged labdane-type intermediates specific to the clerodane pathway. biorxiv.org
Class I diTPS: A Class I diTPS then catalyzes the removal of the diphosphate group to form the hydrocarbon backbone, such as kolavenol (B1673748) or isokolavenol. biorxiv.org
Cytochrome P450s (CYPs): Following the formation of the initial backbone, a suite of cytochrome P450 enzymes is responsible for the extensive oxidative modifications (hydroxylations, epoxidations, and ring formations) that create the vast diversity of clerodanes. nih.govjmb.or.kr For instance, orthologs of CYP76BK1 have been shown to catalyze the formation of furan (B31954) and lactone rings on clerodane backbones in Ajuga reptans and other Lamiaceae species, a common feature in many neo-clerodanes. biorxiv.orgnih.gov The specific P450s and other enzymes that decorate the this compound scaffold remain to be identified.
Chemodiversity within Ajuga Species and Biosynthetic Relationships
The genus Ajuga is characterized by significant chemical diversity, producing a complex mixture of bioactive metabolites. mdpi.com The major classes of compounds include neo-clerodane diterpenoids, phytoecdysteroids, and iridoid glycosides. mdpi.comresearchgate.netacs.org This chemodiversity suggests the presence of multiple, branching biosynthetic pathways originating from common precursors.
The diterpenoids found in Ajuga species, including the various ajugarins and other neo-clerodanes, likely arise from a common clerodane precursor. wikipedia.orgmedcraveonline.com Minor variations in the activity of tailoring enzymes, particularly P450s and acyltransferases, can lead to a wide array of structurally related compounds within a single plant. For example, the different ajugarins (I-V) isolated from Ajuga remota differ in their oxidation and acetylation patterns, pointing to a shared biosynthetic origin followed by divergent modification steps. drugfuture.com Phytoecdysteroids, which are triterpenoids, are synthesized via the mevalonate (B85504) pathway, sharing early precursors with diterpenoids but diverging significantly at later stages. mdpi.com The co-existence of these distinct compound classes highlights the complex regulatory network of secondary metabolism within the Ajuga genus. nih.govfrontiersin.org
| Compound Class | General Precursor | Example Compounds in Ajuga | Reference |
|---|---|---|---|
| neo-Clerodane Diterpenoids | Geranylgeranyl Pyrophosphate (GGPP) | Ajugarin I-V, Ajugacumbin B | mdpi.comnih.govdrugfuture.com |
| Phytoecdysteroids | Isopentenyl Pyrophosphate (IPP) / Squalene | 20-Hydroxyecdysone, Turkesterone, Cyasterone | mdpi.comacs.org |
| Iridoid Glycosides | Geraniol (derived from GPP) | Harpagide, 8-O-Acetylharpagide | mdpi.comresearchgate.net |
| Withanolides | Isopentenyl Pyrophosphate (IPP) / Squalene | Withanolide-like compounds have been reported. | mdpi.com |
Co-occurrence of this compound with Other Diterpenes (e.g., Ajugarins I, II, V, Ajugapitin) and Triterpenes
This compound, a neo-clerodane diterpene, is rarely found in isolation. It is typically extracted from plants of the Ajuga genus (Lamiaceae family) as part of a complex mixture of structurally related secondary metabolites. drugfuture.com Research has consistently shown its co-occurrence with a suite of other diterpenes and, in some cases, triterpenes. This co-existence is a key feature of the producing organism's chemical profile.
Notably, from the aerial parts of Ajuga integrifolia (syn. Ajuga remota), this compound has been isolated alongside other prominent neo-clerodane diterpenes, including Ajugarin I, Ajugarin II, Ajugarin V, and Ajugapitin. drugfuture.comnih.govdovepress.com The same plant species has also been found to produce triterpenes, such as ergosterol-5,8-endoperoxide, and sterols like ajugalactone. nih.govresearchgate.net Similarly, studies on Ajuga macrosperma have revealed the presence of Ajugarin I and Ajugapitin with other related diterpenoids. csic.es
The various ajugarins, while sharing the same fundamental neo-clerodane skeleton, differ in their substitution patterns, particularly in the degree and type of oxygenation and acylation. drugfuture.com For instance, Ajugarin-II is the 8-hydroxy analog of Ajugarin-I. drugfuture.com This structural variance among co-occurring compounds suggests a shared biosynthetic origin followed by enzymatic modifications.
Table 1: Co-occurrence of this compound with Other Terpenoids in Ajuga Species
| Compound | Class | Co-occurs with this compound | Source Plant (Example) |
|---|---|---|---|
| Ajugarin I | neo-Clerodane Diterpene | Yes | Ajuga integrifolia, Ajuga remota drugfuture.comnih.gov |
| Ajugarin II | neo-Clerodane Diterpene | Yes | Ajuga integrifolia nih.govdovepress.com |
| Ajugarin V | neo-Clerodane Diterpene | Yes | Ajuga integrifolia nih.govdovepress.com |
| Ajugapitin | neo-Clerodane Diterpene | Yes | Ajuga integrifolia, Ajuga macrosperma nih.govcsic.es |
| Ergosterol-5,8-endoperoxide | Triterpene | Yes | Ajuga integrifolia (as A. remota) nih.govresearchgate.net |
Implications for Understanding the Metabolic Networks in Producer Plants
The simultaneous production of this compound and a variety of other structurally related diterpenes and triterpenes in a single plant provides significant insights into the complexity and organization of its metabolic networks. purdue.edu
The biosynthesis of all clerodane diterpenes begins with the cyclization of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), to form a clerodane skeleton. wur.nl The co-occurrence of multiple ajugarins (I, II, IV, V, etc.) strongly implies a divergent biosynthetic pathway from a common intermediate. This suggests the existence of a metabolic network where a core molecular scaffold is synthesized and then acted upon by a series of "tailoring" enzymes, such as cytochrome P450 monooxygenases and acyltransferases. These enzymes introduce specific functional groups (e.g., hydroxyls, acetyl groups) at different positions on the clerodane frame, generating a suite of distinct but related molecules. This enzymatic toolkit allows the plant to create chemical diversity from a single precursor pathway.
Furthermore, the co-production of both diterpenes (like ajugarins) and triterpenes (like ergosterol-5,8-endoperoxide) points to a higher level of metabolic regulation. nih.govresearchgate.net Both classes of compounds originate from the same five-carbon isoprenoid building blocks, but their biosynthesis diverges significantly. Diterpenes are derived from the C20 precursor GGPP, while triterpenes are synthesized from the C30 precursor squalene. The plant must therefore carefully partition the flow of early isoprenoid precursors into these distinct and energy-intensive downstream pathways.
Studying these metabolic networks through mathematical modeling and analysis helps to understand the functional organization of plant metabolism. osti.gov This intricate metabolic arrangement is likely an evolutionary strategy to produce a sophisticated chemical arsenal. The different ajugarins, for example, exhibit varied biological activities, with this compound showing insecticidal properties while Ajugarins I-III act as insect antifeedants, and Ajugarin V is reportedly inactive. drugfuture.comhebmu.edu.cn This functional diversification allows the plant to mount a multi-faceted defense against herbivores and pathogens, highlighting the ecological importance of these complex metabolic networks. purdue.edunih.gov
Chemical Synthesis and Analog Development of Ajugarin Iv
Total Synthesis Strategies for Ajugarin-IV
The total synthesis of a complex natural product like this compound requires a meticulously planned strategy to construct its bicyclic decalin core and install numerous stereocenters with precise control.
Several research groups have successfully completed the total synthesis of this compound, each employing a unique strategic approach to assemble the complex framework. Two notable syntheses are those by Kende and Roth, and by Goldsmith and Deshpande.
The Kende and Roth synthesis is a stereospecific 21-step sequence starting from a well-defined octalindione precursor. researchgate.net This linear approach carefully builds the molecule piece by piece, culminating in the formation of the butenolide side chain. researchgate.net In contrast, Goldsmith and Deshpande utilized a Diels-Alder reaction as a key strategy to construct the trans-decalin system of this compound. wur.nlresearchgate.net This approach is notable because the C19 position in this compound is not oxidized, which simplified the synthetic challenge compared to other clerodanes like Ajugarin I. wur.nlhebmu.edu.cn
| Lead Researchers | Key Strategy | Starting Material/Key Intermediate | Reference |
|---|---|---|---|
| Kende & Roth | Linear, stereospecific sequence | Octalindione | researchgate.net |
| Goldsmith & Deshpande | Diels-Alder reaction for decalin core | Dienophile and Diene fragments | wur.nlresearchgate.net |
Achieving the correct three-dimensional arrangement of atoms (stereocontrol) is arguably the most critical challenge in synthesizing this compound. Chemists employ a variety of stereoselective reactions to build the multiple contiguous stereocenters.
A central strategy for controlling stereochemistry is the use of substrate-controlled reactions on rigid ring systems. For instance, the trans-fused decalin skeleton, a hallmark of the clerodane family, is often established through reactions like reductive alkylation of an octalone intermediate, which gives the desired trans-decalone. researchgate.net The Goldsmith and Deshpande synthesis employed a Diels-Alder reaction between a diene and a dienophile to form a trans-decalin system after subsequent isomerization at the C10 position. wur.nl
Another powerful tool is the use of chiral starting materials. The synthesis of related clerodanes has effectively started from R-(−)-carvone, which allows for the construction of the natural enantiomer without the need for separating isomers later in the sequence. wur.nl
| Transformation | Purpose | Example Reagents/Conditions | Reference |
|---|---|---|---|
| Diels-Alder Reaction | Construction of the trans-decalin core | Reaction of a diene and dienophile followed by isomerization | wur.nl |
| Butenolide Formation | Construction of the C12 side chain | tris(trimethylsiloxy)ethylene (B1296553) and ketenylidentriphenylphosphorane | researchgate.net |
| Reductive Alkylation | Establishment of the trans-decalin fusion | Used on an octalone intermediate | researchgate.net |
| Chiral Starting Material | Overall enantiomeric control | R-(−)-carvone | wur.nl |
This approach is highly applicable to the synthesis of clerodane diterpenoids. researchgate.net A powerful tactic involves disconnecting the target structure at a sterically congested quaternary carbon stereocenter. researchgate.net The corresponding fragments are synthesized separately and then united, for example, through the conjugate addition of a nucleophilic tertiary radical to a fragment containing an electron-deficient double bond. researchgate.net This method allows for the efficient assembly of the complex carbon skeleton found in molecules like this compound. researchgate.net
Synthetic Methodologies for the Neo-Clerodane Skeleton
The development of new synthetic methods is often driven by the challenges posed by natural product families like the neo-clerodanes. Research in this area focuses on creating efficient ways to build the characteristic structural motifs of these molecules.
The butenolide ring is a common feature in many bioactive natural products, including the ajugarins. hebmu.edu.cn Its construction is a key step in their synthesis. A novel method for building the 3-substituted-Δ²-butenolide moiety was a feature of the first total synthesis of Ajugarin I. researchgate.net The synthesis of this compound also featured a convenient method for forming the butenolide portion from an acid using the reagents tris(trimethylsiloxy)ethylene and ketenylidentriphenylphosphorane. researchgate.net
More broadly, significant research has been dedicated to the synthesis of substituted butenolides. escholarship.orgorganic-chemistry.org Modern methods include various catalytic approaches, such as gold(I)-catalyzed tandem cyclization/oxidative cleavage of enynols and palladium-catalyzed reactions between 4-tosyl-2(5H)-furanone and boronic acids. organic-chemistry.org These novel methods provide efficient and versatile routes to the cyclic moieties essential for the Ajugarin framework. organic-chemistry.org
The biological activity of neo-clerodanes is highly dependent on the specific placement and stereochemistry of functional groups and methyl centers on the decalin core. Therefore, methods for their stereoselective introduction are critical. researchgate.net Major strategies for achieving this stereo-control include carrying out diastereoselective reactions on rigid, pre-formed ring structures and controlling the stereochemical outcome through diastereoselective cyclization events. researchgate.net
For example, microbial biotransformation has emerged as a powerful tool for the regioselective and stereoselective introduction of hydroxyl and acetyl groups at positions that are difficult to access through conventional chemical synthesis. frontiersin.org In other modern approaches, radical cyclizations, such as those mediated by samarium diiodide (SmI₂), have been used to construct highly congested quaternary carbon centers with excellent stereocontrol, a key challenge in the synthesis of complex clerodanes. researchgate.netacs.org These advanced methods are crucial for efficiently building the densely functionalized core of molecules like this compound and for creating a diverse range of analogs for further study. acs.org
Diels-Alder Reactions and Other Cycloaddition Approaches in Neo-Clerodane Core Synthesis
The construction of the bicyclic decalin core, a defining feature of the neo-clerodane skeleton, represents a significant synthetic challenge. The Diels-Alder reaction, a powerful tool for forming six-membered rings with high stereocontrol, has been extensively explored for this purpose. rsc.org
Intramolecular Diels-Alder (IMDA) reactions are particularly prominent strategies. figshare.com These reactions have been successfully employed in the total synthesis of related neo-clerodane diterpenes, such as Salvinorin A, providing a blueprint for accessing the core structure of compounds like this compound. figshare.comnih.govglobalauthorid.comacs.org A key approach involves a highly specific, stereoconvergent intramolecular Diels-Alder cycloaddition that effectively establishes the trans-decalin core characteristic of most neo-clerodanes. acs.orgacs.orgnih.gov This strategy often starts from precursors like 3-furaldehyde (B129913) and utilizes highly diastereoselective IMDA transformations as the key step. figshare.com
Researchers have investigated various factors to optimize these cycloadditions, including the conformational rigidity of the Diels-Alder precursors and the electronic effects of different substituents. acs.orgacs.org For instance, the synthesis of the decalin core of Salvinorin A has been achieved through a sequence involving two intramolecular Diels-Alder reactions. nih.gov Alternative strategies, such as using a 2-bromo-1,3-diene moiety in an IMDA reaction, have also been explored. nih.gov
Beyond the standard IMDA approach, other cycloaddition strategies have been developed. These include inverse-electron-demand Diels-Alder reactions for creating cis-decalin derivatives and [4+2] photocycloadditions. conicet.gov.arresearchgate.net Tandem pericyclic reactions have also emerged as a powerful method for efficiently constructing complex diterpene frameworks. researchgate.net These varied cycloaddition approaches highlight the versatility of pericyclic reactions in assembling the complex carbocyclic framework of neo-clerodane diterpenoids. researchgate.netdntb.gov.ua
| Cycloaddition Strategy | Key Features | Application Example | Reference |
|---|---|---|---|
| Intramolecular Diels-Alder (IMDA) | Stereoconvergent cycloaddition leading to the trans-decalin core. Highly diastereoselective. | Total synthesis of Salvinorin A from 3-furaldehyde. | figshare.comnih.govacs.orgacs.orgnih.gov |
| Intramolecular Diels–Alder/Tsuji Allylation (DATA) | Sequence to prepare the decalin core; prolonged reaction times can shift selectivity. | Synthesis of the decalin core of Salvinorin A. | acs.org |
| [4+2] Photo-cycloaddition | Formation of a dimeric neoclerodane diterpene from a monomeric precursor. | Formation of DACD from DAC, isolated from Baccharis flabellata. | conicet.gov.ar |
| Inverse-Electron-Demand Diels-Alder | Reaction between 2-pyrones and silyl (B83357) cyclohexadienol ethers, catalyzed by ytterbium. | Synthesis of cis-decalin derivatives. | researchgate.net |
Design and Synthesis of this compound Derivatives and Analogues
The modification of naturally occurring neo-clerodanes like this compound is a crucial strategy for developing new therapeutic agents and understanding the structural requirements for biological activity.
Semi-synthesis, which uses a readily available natural product as a starting material, is an efficient method for generating a library of related compounds. This compound and its congeners, such as Ajugarin-I, have been subjected to various chemical modifications. researchgate.netpu.ac.keacs.org These modifications often target the functional groups on the decalin ring and the side chain. researchgate.net
For example, a library of 17 new neo-clerodane derivatives was designed and synthesized by chemically modifying a potent natural neo-clerodane isolated from Ajuga decumbens. researcher.lifeacs.org This highlights a structure-based drug design approach to improving the biological activity of the parent compound. acs.org Similarly, the chemical derivatization of other clerodane diterpenes through reactions like acetylation and deacetylation has yielded new compounds, some of which possess novel structural features like a 13-spiro neo-clerodane skeleton with a C-18 acetate (B1210297) group. researchgate.net
The types of chemical reactions employed are diverse and include:
Hydroxylation: Introduction of hydroxyl (-OH) groups.
Acetylation/Deacetylation: Addition or removal of acetyl groups, often at primary or secondary alcohols. researchgate.net
Oxidation: Conversion of alcohols to ketones or aldehydes.
Epoxidation: Formation of an epoxide ring.
Ring Rearrangement or Opening: Modification of the lactone or furan (B31954) rings.
These semi-synthetic efforts have produced a wide range of derivatives, enabling a detailed exploration of how different parts of the molecule contribute to its biological profile. researchgate.netnih.gov
The primary goal of synthesizing derivatives of this compound and related neo-clerodanes is often to elucidate their structure-activity relationships (SAR). lamarr-institute.org By systematically altering the chemical structure and assessing the impact on biological activity, researchers can identify the key pharmacophores responsible for a compound's effects. nih.govnih.govrsc.orgresearchgate.net
Studies on ajugarin derivatives have shown that even minimal structural variations can strongly modulate biological action and specificity. researchgate.net For instance, the antifeedant activity of a series of natural and semi-synthetic ajugarins was found to be highly dependent on the functionalities in the decalin part of the molecule. researchgate.net
A significant SAR study involved the design and synthesis of neo-clerodane derivatives as potential antiosteoporosis agents targeting the peroxisome proliferator-activated receptor-γ (PPARγ). researcher.lifeacs.org A library of 31 natural neo-clerodanes was first screened, leading to the identification of 18 inhibitors. acs.org Based on a highly potent natural hit (compound 19), 17 new derivatives were synthesized. acs.org This led to the discovery of compound 34 , which showed remarkable improvements in activity compared to the parent compound. acs.org
| Compound | Description | Osteoclastogenesis Inhibition (IC50) | PPARγ Antagonism (EC50) | Receptor Affinity (KD) |
|---|---|---|---|---|
| Compound 19 | Natural neo-clerodane lead | 1.92 µM | 8.35 µM | 17.7 µM |
| Compound 34 | Optimized synthetic derivative | 0.042 µM | 0.75 µM | 0.27 µM |
| Improvement | (Compound 19 vs. 34) | 46-fold | 11-fold | 66-fold |
These findings underscore the power of chemical derivatization to not only map the SAR of a natural product but also to generate new analogues with significantly enhanced potency and a more desirable pharmacological profile, paving the way for the development of novel therapeutics based on the neo-clerodane scaffold. acs.orgnih.gov
Biological Activities and Cellular/molecular Mechanisms of Action Pre Clinical Models of Ajugarin Iv
Insecticidal and Antifeedant Activities
Ajugarin-IV, a neo-clerodane diterpene isolated from plants of the Ajuga genus, has been identified as possessing notable insecticidal activity. rsc.org This class of compounds, the clerodane diterpenoids, is well-documented for its potent insect antifeedant properties, which are believed to be a key part of the plant's natural defense mechanisms against herbivores. nih.govresearchgate.netnih.gov
The antifeedant properties of compounds from Ajuga species have been demonstrated against the African cotton leafworm, Spodoptera littoralis, a significant agricultural pest. In studies using crude methanolic extracts of Ajuga iva, which contain clerodanes, significant effects on the mortality and development of S. littoralis larvae were observed.
When first-instar larvae were fed castor bean leaves treated with the extract, a dose-dependent increase in mortality was recorded. Similarly, treating the diet of third-instar larvae led to a significant decrease in larval weight gain and relative growth rate, indicating a strong antifeedant or toxic effect that deters feeding and hampers normal development. nih.govtandfonline.com
Table 1: Effect of Ajuga iva Crude Leaf Extract on Spodoptera littoralis Larvae
| Larval Stage | Extract Concentration (µg/µL) | Parameter | Observation | Control Group Result |
|---|---|---|---|---|
| First-Instar | 50 | Mortality | 36% | 6% |
| First-Instar | 100 | Mortality | 70% | |
| First-Instar | 250 | Mortality | 87% | |
| Third-Instar | 50 | Weight Gain Reduction | 52% | N/A (Compared to Control) |
| Third-Instar | 100 | Weight Gain Reduction | 44% | |
| Third-Instar | 250 | Weight Gain Reduction | 30% |
The potent antifeedant activity of clerodane diterpenoids is strongly linked to their chemical structure. Research into structure-activity relationships suggests that specific structural features, such as a furan (B31954) ring in the side chain and the presence of an α,β-unsaturated-γ-lactone moiety, are critical for the biological response. nih.gov
The insecticidal action of this compound and related clerodanes appears to be multifaceted, involving both antifeedant effects that lead to starvation and direct physiological disruption. The significant reduction in larval weight and growth rates points to a profound interference with metabolic and developmental processes. nih.govnih.gov
One observed mechanism is the disruption of the insect's digestive system. Studies on S. littoralis larvae exposed to Ajuga extracts revealed a reduction in gut size, accompanied by the relocation of nuclei and abnormal organization of actin filaments in the gut cells. nih.govtandfonline.com This cellular-level damage impairs the insect's ability to absorb nutrients, contributing to the observed growth inhibition and mortality.
While the precise molecular targets of this compound are not fully elucidated, the primary modes of action for many natural insecticides involve interference with the nervous system or growth regulation. For instance, some insecticides act by inhibiting key enzymes like acetylcholinesterase, leading to neuronal overstimulation and death. Others disrupt the function of crucial receptors or ion channels in the insect nervous system. The growth-disrupting effects observed with Ajuga extracts suggest a possible interference with hormonal pathways that regulate insect metamorphosis and development.
Antimicrobial Activities
Compounds derived from the Ajuga genus, including clerodane diterpenoids, have demonstrated a range of antimicrobial activities. researchgate.netnih.gov
While direct studies on this compound are limited, research on the closely related compound Ajugarin I, isolated from Ajuga bracteosa, has confirmed its antibacterial properties. Ajugarin I exhibited inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net Extracts from A. bracteosa also showed activity against the Gram-negative bacterium Escherichia coli. nih.govresearchgate.net This suggests that clerodane diterpenoids may possess a broad spectrum of antibacterial action.
Table 2: Antibacterial Activity of Ajugarin I and A. bracteosa Extract
| Bacterial Strain | Test Substance | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Ajugarin I | 50 µg/ml |
| A. bracteosa Extract | 25 µg/ml | |
| Bacillus subtilis | Ajugarin I | 200 µg/ml |
| A. bracteosa Extract | 200 µg/ml | |
| Escherichia coli | A. bracteosa Extract | 200 µg/ml |
The mechanisms by which this compound and related compounds exert their antibacterial effects are likely varied. Based on studies of other plant-derived phytochemicals, several modes of action are proposed.
Interference with Cell Wall/Membrane Integrity : A primary mechanism for many natural antibacterial compounds is the disruption of the bacterial cell membrane. researchgate.net This can involve the formation of pores or channels in the membrane, leading to the leakage of essential intracellular components like potassium ions (K+), which ultimately results in cell death. nih.gov
Inhibition of Protein and Nucleic Acid Synthesis : Some antimicrobial agents work by targeting bacterial ribosomes, thereby inhibiting protein synthesis, or by interfering with the enzymes involved in DNA replication and transcription.
Inhibition of Metabolic Pathways : Another potential mechanism is the inhibition of critical metabolic enzymes. For example, some compounds interfere with the folic acid biosynthesis pathway, which is essential for the production of nucleic acids.
ATP Synthase Inhibition : Disruption of cellular energy production by inhibiting enzymes like ATP synthase is another plausible mechanism of action.
The evaluation of clerodane diterpenoids and compounds from the Ajuga genus against Mycobacterium tuberculosis has yielded mixed but promising results. The genus Ajuga has been noted for its traditional use and reported antimycobacterial properties. researchgate.net
In one study, synthetic analogues of a clerodane diterpene demonstrated significant activity against the M. tuberculosis H37Rv strain, with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/ml. nih.govtandfonline.com This level of potency is superior to that of several standard anti-TB drugs, including pyrazinamide (MIC 3.13 µg/ml) and ciprofloxacin (MIC 3.13 µg/ml), highlighting the potential of the clerodane skeleton as a scaffold for new antitubercular agents. nih.govtandfonline.com
Conversely, a different study that tested compounds isolated directly from Ajuga remota found that the clerodanes Ajugarin-I and Ajugarin-II were inactive against M. tuberculosis (MIC > 128 µg/ml). nih.gov However, the same study discovered that another compound isolated from the plant, ergosterol-5,8-endoperoxide, was highly active, with an MIC of 1 µg/ml. nih.gov This indicates that while not all clerodanes are active against this specific bacterium, plants like Ajuga remota are a valuable source of potent antimycobacterial compounds.
Antimalarial Activities
The potential of this compound as an antimalarial agent has been a subject of scientific interest, drawing from the traditional use of plants from the Ajuga genus in treating malaria. nih.gov Research has explored its efficacy in both laboratory and animal models.
Detailed studies on the in vitro activity of the isolated compound this compound against strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans, are not extensively detailed in the available scientific literature. While extracts of plants containing diterpenoids similar to this compound have been evaluated, specific IC₅₀ values, which measure the concentration of a substance needed to inhibit a biological process by 50%, for the purified this compound compound are not consistently reported. nih.govnih.govresearchgate.net
The assessment of this compound in animal models, typically using mice infected with Plasmodium berghei, is a critical step in preclinical evaluation. The standard method for this is the 4-day suppressive test, which evaluates the ability of a compound to inhibit the proliferation of the parasite in the early stages of infection. mdpi.com While crude water extracts from Ajuga remota, a plant known to contain this compound, have shown dose-dependent chemosuppressive activity against P. berghei, specific studies isolating the effects of this compound alone are not clearly detailed in the available research. nih.govresearchgate.net
Parasitemia, the percentage of red blood cells infected with malaria parasites, is a key indicator of the severity of the infection. The efficacy of an antimalarial compound is often measured by its ability to reduce this percentage. In studies involving extracts of Ajuga remota, significant suppression of parasitemia in P. berghei-infected mice has been observed. For instance, a wet leaf extract demonstrated a 90.4% suppression of parasitemia. nih.gov However, the direct contribution of this compound to this effect, independent of other compounds in the extract, has not been specifically quantified in the available literature.
Anti-inflammatory Activities
Beyond its potential antimalarial effects, this compound has been investigated for its anti-inflammatory properties. This research typically involves cellular models to understand its impact on inflammatory mediators and pathways.
The anti-inflammatory effects of chemical compounds are often mediated through their interaction with specific cellular signaling pathways. A primary pathway involved in inflammation is the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of genes for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govkegg.jpnih.gov The modulation of the NF-κB pathway is a key mechanism for many anti-inflammatory agents. nih.gov However, specific studies detailing the molecular mechanism of this compound and its direct effects on the NF-κB signaling pathway or its downstream targets in cellular models have not been extensively reported.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the biological and molecular activities of the chemical compound This compound to fulfill the requirements of the requested article.
Extensive searches for preclinical studies on this compound did not yield specific research findings regarding its antitumor, anticancer, neuroprotective, or neuropathic pain modulation activities. The topics outlined, including cytotoxic potential against HeLa cells, anti-proliferative effects, regulation of MMPs/TIMPs, amelioration of vincristine-induced neuropathic pain, and influence on Nrf2/NF-κB, Bcl2/Bax, and Caspase-3 signaling pathways, are not documented for this compound in the accessible scientific literature.
It is important to note that a related compound, Ajugarin-I , has been the subject of multiple studies investigating similar biological activities. Research on Ajugarin-I has explored its neuroprotective effects, including in models of vincristine-induced neuropathic pain, and its mechanisms involving the Nrf2/NF-κB and Bcl2 signaling pathways. However, these findings are specific to Ajugarin-I and cannot be attributed to this compound without direct scientific evidence.
Therefore, due to the lack of specific research data for this compound in the requested areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.
Neuroprotective and Neuropathic Pain Modulation
Mitigation of Oxidative Stress and Inflammatory Cytokines in Neural Tissues
There are no specific studies available that investigate the effects of this compound on oxidative stress and the modulation of inflammatory cytokines within neural tissues. Research in this area has predominantly focused on other compounds from the Ajuga species.
Evaluation of Blood-Brain Barrier Penetration
Specific data on the ability of this compound to cross the blood-brain barrier is not available in the reviewed scientific literature.
Other Pre-clinical Biological Activities
Antioxidant Capacity Assessment
While various extracts of Ajuga species have demonstrated antioxidant properties, the specific antioxidant capacity of isolated this compound has not been independently assessed or reported.
Wound Healing Potential in Animal Models
There is no available research that specifically evaluates the wound healing potential of this compound in animal models. Studies in this area have been conducted using extracts of Ajuga plants, which contain a mixture of compounds.
Anticonvulsant Activity of Ajuga Extracts Containing Ajugarins
Extracts from Ajuga integrifolia have been shown to possess anticonvulsant activity in mice. nih.govaau.edu.etresearchgate.net Phytochemical analysis of these extracts has confirmed the presence of several diterpenes, including this compound. nih.gov However, the existing studies have evaluated the anticonvulsant effects of the entire extract, and the specific contribution or independent activity of this compound has not been determined. nih.govaau.edu.etresearchgate.net
Pre-clinical Model Systems and Methodologies
Due to the absence of specific pre-clinical studies on the biological activities of this compound, a detailed account of the model systems and methodologies used for its evaluation cannot be provided.
Preclinical Data on the Biological Activities of this compound Remains Largely Undocumented in Publicly Available Research
Following a comprehensive review of publicly accessible scientific literature, it has been determined that there is a significant lack of specific preclinical data regarding the biological activities and cellular or molecular mechanisms of action for the chemical compound this compound within the scope of the requested topics. The available research on this particular neo-clerodane diterpene does not align with the specified outline focusing on in vitro cell-based assays, vertebrate animal models for efficacy, and subsequent tissue analyses for therapeutic applications.
The primary biological activity documented for this compound is its insecticidal property. rsc.org This area of research, while scientifically significant, falls outside the requested focus on mechanisms relevant to human cellular models and preclinical efficacy studies in vertebrates like mice and zebrafish.
In contrast, substantial research is available for a related compound, Ajugarin-I , and for crude extracts of the plant from which these compounds are often isolated, Ajuga remota. uonbi.ac.keresearchgate.netnih.govresearchgate.net Studies on Ajugarin-I and Ajuga remota extracts have explored various biological activities, including anti-inflammatory, antioxidant, and wound-healing properties, utilizing the very models specified in the query, such as in vivo mouse models and subsequent histopathological examinations. nih.gov However, to maintain scientific accuracy and strictly adhere to the user's instructions to focus solely on this compound, this information cannot be substituted.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this compound. The specific research findings, data tables, and detailed analyses for the following sections are not available in the reviewed literature for this compound:
Histopathological and Biochemical Analyses of Tissues from Preclinical Models
Further investigation into the preclinical therapeutic potential of this compound is required before a comprehensive article on its biological activities and mechanisms of action, as outlined, can be composed.
Advanced Research Directions and Future Perspectives for Ajugarin Iv
Chemodiversity and Targeted Bioprospecting
The discovery of novel natural products has been revitalized by moving from random screening to more focused and intelligent methodologies. For Ajugarin-IV, this involves a deeper exploration of its natural sources and the application of advanced computational tools to guide the discovery process.
The genus Ajuga is a rich reservoir of neo-clerodane diterpenoids, with different species producing a unique array of related compounds. researchgate.netresearchgate.net Plants are a significant source of diterpenoids, and the Lamiaceae family, to which Ajuga belongs, is particularly known for producing these compounds. nih.govwikipedia.org Phytochemical investigations have revealed a wide spectrum of these molecules across various species, including Ajuga reptans, A. iva, A. chamaepitys, A. orientalis, A. campylantha, A. macrosperma and A. bracteosa. researchgate.netnih.govacs.orgtandfonline.comacs.orgnih.gov
For instance, studies have identified compounds like ajugatansins from A. reptans, various ajugamacrins from A. macrosperma, and other unique clerodanes from A. campylantha and A. pantantha. researchgate.netnih.govacs.orgtandfonline.com This inherent chemodiversity within the genus suggests that a systematic exploration of less-studied or geographically isolated Ajuga species could yield a wealth of novel this compound analogues. Each new analogue provides an opportunity to understand structure-activity relationships and potentially discover compounds with enhanced or novel biological activities. nih.gov
Table 1: Examples of Ajuga Species and their Associated neo-Clerodane Diterpenoids
| Ajuga Species | Example Compounds | Reference |
| Ajuga reptans | Ajugatansins, Ajugareptansone A | researchgate.net |
| Ajuga campylantha | 19(5→6)-abeo-clerodane, Furan-clerodane diterpenoids | nih.gov |
| Ajuga pantantha | Various neo-clerodane diterpenoids with NO inhibitory effects | acs.org |
| Ajuga macrosperma | Ajugamacrin H (a rare 14,15-dinor-neo-clerodane), Ajugamacrin I | tandfonline.com |
| Ajuga iva | Columbin, Dihydroajugapitin | acs.org |
| Ajuga remota | Ajugarins I, II, V; Clerodin (B1206636) | researchgate.net |
Modern natural product discovery is increasingly moving away from brute-force screening and toward more intelligent, targeted approaches. nih.gov The integration of artificial intelligence (AI), machine learning (ML), and genome mining is revolutionizing how researchers identify and prioritize organisms and pathways for investigation. nih.govfnasjournals.comeuropa.eu
Genome mining, for example, allows for the identification of biosynthetic gene clusters (BGCs) responsible for producing specific classes of compounds like diterpenoids. nih.govnih.govresearchgate.net By searching fungal and plant genomes for sequences homologous to known diterpene synthases or modifying enzymes (e.g., cytochrome P450s), researchers can predict the potential of an organism to produce novel clerodanes. nih.govbeilstein-journals.orgrsc.org This in silico prospecting can guide the selection of organisms for cultivation and chemical analysis, significantly increasing the efficiency of discovery. europa.eu
AI and ML algorithms can further refine this process by analyzing vast datasets from genomics, metabolomics, and bioactivity screens to predict the structures and biological activities of the compounds encoded by BGCs. nih.govfnasjournals.comresearchgate.net This computational approach helps to "dereplicate" or quickly identify known compounds, allowing researchers to focus on the truly novel molecules. nih.gov For this compound, these intelligent strategies can accelerate the discovery of new, bioactive analogues from the immense and largely untapped biodiversity of plants and their associated microorganisms. europa.eu
Biosynthetic Engineering and Synthetic Biology
As the natural abundance of this compound and its analogues can be low, and chemical synthesis is often complex, biotechnological production methods offer a promising alternative. nih.govjmb.or.kr Synthetic biology and metabolic engineering provide the tools to reconstruct and optimize the biosynthetic pathways for these compounds in tractable host organisms. nih.govkoreascience.kr
The foundation of biotechnological production is the identification and transfer of the complete biosynthetic pathway for this compound into a suitable microbial host. mdpi.com While the specific BGC for this compound is yet to be fully elucidated, the general pathway for diterpenoid biosynthesis is well understood. It begins with the precursor geranylgeranyl diphosphate (B83284) (GGPP), which is cyclized by a diterpene synthase (diTPS) to form the core clerodane skeleton. jmb.or.krnih.govkoreascience.kr Subsequent modifications by enzymes like cytochrome P450 monooxygenases (P450s) and transferases create the final structure. researchgate.netbiorxiv.org
Once the genes for the this compound pathway are identified (likely from an Ajuga species), they can be expressed in a heterologous host, or "cell factory," such as Saccharomyces cerevisiae (yeast) or Aspergillus oryzae (a filamentous fungus). nih.govresearchgate.netresearchgate.net These hosts have been successfully engineered to produce other complex terpenoids. jmb.or.krkoreascience.krnih.gov The process involves:
Pathway Assembly: Assembling all the necessary genes (diTPS, P450s, etc.) into an expression vector.
Host Engineering: Modifying the host's metabolism to increase the supply of the GGPP precursor and to eliminate competing metabolic pathways. nih.govbeilstein-journals.org
Optimization: Fine-tuning gene expression levels to maximize product yield and minimize the accumulation of toxic intermediates.
This synthetic biology approach offers a scalable and sustainable route to produce this compound and provides a platform for generating novel analogues by introducing new modifying enzymes. nih.govresearchgate.net
Biocatalysis uses isolated enzymes or whole-cell systems to perform specific chemical transformations on a substrate. scholarsresearchlibrary.comfrontiersin.org This method is highly valuable for the late-stage functionalization of complex molecules like this compound, where traditional chemical methods may lack the required selectivity. mdpi.comnih.gov Enzymes offer high regio- and stereoselectivity, operating under mild conditions, which preserves the core structure of the molecule while adding new functional groups. scholarsresearchlibrary.comfrontiersin.org
For this compound, enzymatic biocatalysis could be used to create a library of new derivatives for structure-activity relationship (SAR) studies. Key enzymatic reactions could include:
Hydroxylation: Using P450s or other dioxygenases to introduce hydroxyl groups at specific, non-activated positions on the clerodane skeleton. nih.govfrontiersin.orgmdpi.com
Acylation/Deacetylation: Employing hydrolases or transferases to add or remove acetyl groups, altering the compound's polarity and biological activity. frontiersin.org
Glycosylation: Using glycosyltransferases to attach sugar moieties, which can significantly impact a compound's solubility and pharmacokinetic properties.
This approach, sometimes termed "combinatorial biocatalysis," allows for the targeted modification of lead compounds to optimize their desired properties. scholarsresearchlibrary.com
Rational Design and Synthesis of Novel this compound Analogues
Building on the knowledge of this compound's structure and biological activity, rational design aims to create new analogues with superior properties through targeted chemical synthesis. This approach combines computational modeling with advanced synthetic organic chemistry to overcome the limitations of naturally available structures.
The total synthesis of complex natural products like this compound has been achieved, demonstrating that its intricate scaffold can be constructed in the laboratory. semanticscholar.org This synthetic capability is crucial for a rational design strategy. By understanding the structure-activity relationships—which parts of the molecule are essential for its antifeedant activity, for example—chemists can design new molecules that enhance these features. nih.govresearchgate.netcam.ac.uk
For instance, if the furan (B31954) ring and specific stereocenters are found to be critical for activity, synthetic efforts can focus on modifying other parts of the molecule, such as the decalin core or its substituents, to improve potency, stability, or other pharmaceutically relevant properties. nih.govnih.gov Computational docking studies could predict how modified analogues might interact with their biological targets, guiding the synthetic efforts toward the most promising candidates. This synergy between design, synthesis, and biological evaluation represents a powerful path forward for developing next-generation agents based on the this compound template. acs.orgsciopen.comacs.org
Advanced Pre-clinical Methodologies and Predictive Modeling
To bridge the gap between initial discovery and potential clinical application, advanced preclinical models are essential. pharmafeatures.com These cutting-edge techniques offer more physiologically relevant data compared to traditional methods, improving the prediction of a compound's behavior. pharmafeatures.comtno.nl
Organ-on-a-chip (OoC) and 3D in vitro models represent a paradigm shift from conventional 2D cell cultures. mdpi.commicrofluidics-innovation-center.com These microfluidic devices recapitulate the key structural and functional aspects of human organs, providing a more accurate testing environment. microfluidics-innovation-center.comnih.gov For a compound like this compound, OoC models could be used to assess its activity and organ-specific effects with higher fidelity. For example, a "liver-on-a-chip" could be used to study its metabolism, while disease-specific models (e.g., an inflamed-tissue-on-a-chip) could be used to evaluate its anti-inflammatory potential in a human-relevant microenvironment. thno.org This technology allows for the study of cellular responses under dynamic conditions, including fluid flow and mechanical stress, which are absent in static cultures. nih.gov
Understanding the relationship between a drug's concentration in the body (pharmacokinetics, PK) and its biological effect (pharmacodynamics, PD) is fundamental to drug development. alimentiv.com Integrating PK and PD data from preclinical models allows for the development of mathematical models that describe the full time course of a drug's action. nih.govfrontiersin.org For this compound, preclinical PK/PD studies would be designed to measure its concentration in plasma and target tissues over time and correlate these levels with a specific biological endpoint (e.g., inhibition of an enzyme or reduction in an inflammatory marker). catapult.org.uk This integrated modeling approach helps to establish a clear link between exposure and response, which is critical for optimizing dosing regimens and predicting clinical outcomes. alimentiv.comfrontiersin.org
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, large-scale in silico analysis. mdpi.com These predictive models can screen vast virtual libraries of compounds to identify potential drug candidates or predict the properties of new molecules. mit.edupatheon.com For this compound and its derivatives, ML models could be trained on existing data to predict a wide range of properties, including biological activity against various targets, metabolic stability, and potential off-target effects. escholarship.org Advanced algorithms can learn complex patterns from chemical structures and bioactivity data to identify novel candidates and even propose new molecular designs with optimized properties, significantly reducing the time and cost associated with experimental screening. mit.edunih.gov
Multi-Target Pharmacology and Polypharmacology of this compound
The paradigm of "one gene, one drug, one disease" has been challenged by the complexity of many conditions, leading to the rise of multi-target pharmacology and polypharmacology. escholarship.org This approach recognizes that compounds often interact with multiple biological targets, which can lead to a more effective therapeutic outcome, especially in complex diseases involving numerous pathways. escholarship.orgnih.gov this compound, a neo-clerodane diterpenoid, and its related compounds are subjects of interest within this framework due to their diverse reported biological activities, which suggest interactions with multiple cellular targets. nih.govrsc.org
Investigation of this compound's Effects on Multiple Biological Targets and Pathways
This compound belongs to the clerodane diterpenes, a class of natural products known for a wide array of biological effects. nih.gov The varied activities associated with this class, ranging from insect antifeedant properties to pharmacological effects beneficial to humans, point towards a multi-target mechanism of action. nih.govrsc.org Research into this compound and structurally similar compounds has begun to elucidate the specific molecular pathways they modulate.
Detailed research findings indicate that the bioactivity of these compounds is not limited to a single mechanism. For instance, studies on compounds from the Ajuga genus have revealed specific anti-inflammatory actions. Some neo-clerodane diterpenoids have been found to inhibit the production of nitric oxide (NO) by regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key proteins in the inflammatory cascade. researchgate.net Furthermore, specific research on Ajugarin has demonstrated its ability to suppress the MAPK/NF-kB signaling pathway while activating the Nrf2 pathway, a critical regulator of cellular antioxidant responses. biocompare.com The broad pharmacological potential of this class of compounds also includes cytotoxic and nerve growth factor (NGF)-potentiating activities. nih.govrsc.org
The table below summarizes the observed biological activities and the corresponding molecular targets or pathways that have been associated with this compound and related clerodane diterpenes.
| Biological Activity | Potential Molecular Target / Pathway | Compound Class/Specific Compound | Citation |
| Anti-inflammatory | Inhibition of iNOS and COX-2 expression | Neo-clerodane diterpenoids | researchgate.net |
| Anti-inflammatory, Cellular Defense | Suppression of MAPK/NF-kB, Activation of Nrf2 | Ajugarin | biocompare.com |
| Insect Growth Regulation | Not specified | This compound | nih.govrsc.org |
| Insecticidal | Not specified | This compound | rsc.org |
| Cytotoxic | Not specified | Clerodane diterpenes | nih.govrsc.org |
| NGF-potentiating | Not specified | Clerodane diterpenes | nih.govrsc.org |
Potential for Combination Therapies with Other Bioactive Agents
The multi-target profile of this compound makes it a compelling candidate for use in combination therapies. The objective of such an approach is to achieve synergy, where the combined therapeutic effect of two or more agents is greater than the sum of their individual effects. ijpsjournal.com The study of whole plant extracts, which are natural combinations of bioactive molecules, provides strong evidence for this potential.
This observed synergy in a natural context strongly supports the hypothesis that formulating this compound with other selected bioactive agents could unlock enhanced therapeutic efficacy. ijpsjournal.com While studies on the synergistic effects of mixtures of secondary metabolites from Ajuga nipponensis did not show a sharp difference in one report, the principle remains a key area for future research. researchgate.net
The following table illustrates the synergistic effect observed in the A. bracteosa study by comparing the antioxidant activities of pure Ajugarin I with the complete plant extract.
| Assay | Ajugarin I (Isolated) | Ajuga bracteosa Extract (Mixture) | Fold Increase in Activity | Citation |
| Ferric Reducing Antioxidant Power (FRAP) | 221.8 ± 0.50 µg AAE/mg DW | 374.4 ± 0.20 µg AAE/mg DW | 1.69-fold | nih.govresearchgate.net |
| Total Antioxidant Capacity (TAC) | 51.8 ± 0.40 µg AAE/mg DW | 201.9 ± 0.20 µg AAE/mg DW | 3.89-fold | nih.govresearchgate.net |
| Free Radical Scavenging Assay (FRSA) | 27.65 ± 0.80 % | 87 ± 0.30 % | 3.15-fold | nih.govresearchgate.net |
Q & A
How should researchers formulate a scientifically rigorous research question for studying Ajugarin-IV?
A robust research question must integrate frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to ensure practical and theoretical alignment. For example:
Q. What experimental design considerations are critical for this compound characterization?
- Reproducibility : Document synthesis protocols (e.g., solvent systems, temperature gradients) and characterization methods (NMR, HPLC) in detail .
- Controls : Include positive/negative controls (e.g., known inhibitors for bioactivity assays).
- Sample Size : Justify based on statistical power analysis to minimize Type I/II errors .
Q. Which analytical techniques are essential for validating this compound’s structural and functional properties?
| Technique | Purpose | Example Parameters |
|---|---|---|
| NMR | Confirm molecular structure | δ values for key protons, coupling constants |
| HPLC | Assess purity | Retention time, peak area thresholds (>95%) |
| LC-MS | Verify molecular weight | m/z ratio, isotopic pattern |
| Refer to primary literature for benchmark data . |
Q. How can researchers ensure data accuracy during this compound bioactivity assays?
Q. What strategies enhance the rigor of literature reviews on this compound?
- Source Prioritization : Use databases like PubMed and SciFinder, focusing on peer-reviewed journals.
- Contradiction Mapping : Tabulate conflicting results (e.g., IC₅₀ values across studies) to identify mechanistic hypotheses .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported bioactivity data?
- Triangulation : Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric assays).
- Meta-Analysis : Pool data from multiple studies to assess effect sizes and heterogeneity .
- Stakeholder Feedback : Engage domain experts to reinterpret data (e.g., pharmacokinetic variability) .
Q. What methodologies address reproducibility challenges in this compound synthesis?
Q. How can computational modeling improve this compound’s target interaction studies?
- Docking Simulations : Use software like AutoDock to predict binding affinities with target proteins.
- MD Simulations : Analyze stability of this compound-protein complexes over nanosecond timescales.
- Validation : Compare in silico results with SPR (Surface Plasmon Resonance) data .
Q. What statistical approaches are suitable for multi-omics data integration in this compound studies?
Q. How should researchers prepare this compound studies for peer review?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
